molecular formula C63H94N14O17S B561555 Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH CAS No. 256447-08-2

Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH

Cat. No. B561555
M. Wt: 1351.586
InChI Key: SUDAISORCUBKHK-RCVXMRHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH is a peptide that has been studied extensively in the scientific research community. It is a peptide of 19 amino acids, containing the amino acids alanine, methionine, valine, serine, glutamate, phenylalanine, leucine, lysine, glutamine, alanine, and tryptophan. This peptide has a wide range of potential applications, from in vivo studies of biological processes to in vitro studies of biochemical and physiological effects.

Scientific Research Applications

Sequence Analysis and Protein Structure

  • Protein Sequencing and Structure Analysis : Studies have determined the amino acid sequences of various proteins and enzymes, aiding in understanding their structure and functions. For instance, the complete amino-acid sequence of the acyl carrier protein of citrate lyase from Klebsiella aerogenes was determined, providing insights into its molecular weight and structure (Beyreuther et al., 1978).

  • Enzyme Structure and Function : The amino-acid sequence of sarcine adenylate kinase from skeletal muscle was analyzed, revealing insights into the protein molecule structure and its enzymatic functions (Heil et al., 1974).

Biological Activity and Enzyme Research

  • Enzymatic Activity Analysis : Research on acylphosphatase from porcine skeletal muscle provided its amino acid sequence, contributing to the understanding of its enzymatic activity and biological role (Mizuno et al., 1985).

  • Studying Glutaredoxins : The purification and amino acid sequencing of glutaredoxin from rabbit bone marrow led to insights into its enzymatic activities and structural similarities with other proteins (Hopper et al., 1989).

Molecular Evolution and Comparative Analysis

  • Comparative Protein Analysis : The study of the amino acid sequence of proteinase A inhibitor 3 from baker's yeast highlighted methods for establishing protein structures and offered comparative insights with other proteins (Biedermann et al., 1980).

  • Evolutionary Biology : Analysis of chicken muscle acylphosphatase isozymes provided information on their amino acid sequences, aiding in understanding their evolutionary development (Minowa et al., 1987).

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H94N14O17S/c1-33(2)28-46(59(89)70-42(20-14-15-26-64)56(86)71-43(21-23-50(65)80)55(85)68-36(6)54(84)75-48(63(93)94)30-39-31-66-41-19-13-12-18-40(39)41)73-60(90)47(29-38-16-10-9-11-17-38)74-57(87)44(22-24-51(81)82)72-61(91)49(32-78)76-62(92)52(34(3)4)77-58(88)45(25-27-95-8)69-53(83)35(5)67-37(7)79/h9-13,16-19,31,33-36,42-49,52,66,78H,14-15,20-30,32,64H2,1-8H3,(H2,65,80)(H,67,79)(H,68,85)(H,69,83)(H,70,89)(H,71,86)(H,72,91)(H,73,90)(H,74,87)(H,75,84)(H,76,92)(H,77,88)(H,81,82)(H,93,94)/t35-,36-,42-,43-,44-,45-,46-,47-,48-,49-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDAISORCUBKHK-RCVXMRHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H94N14O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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